6-Phenyl-5-propylpyridazin-3(2H)-one
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Overview
Description
6-Phenyl-5-propylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This specific compound features a phenyl group at the sixth position and a propyl group at the fifth position, making it a unique derivative of pyridazinone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-propylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylpropionic acid hydrazide with an appropriate diketone under acidic or basic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete cyclization
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridazinone ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives
Reduction: Reduced forms of the compound
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
6-Phenyl-5-propylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-5-propylpyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate interaction.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyridazin-3(2H)-one: Lacks the propyl group at the fifth position.
5-Propylpyridazin-3(2H)-one: Lacks the phenyl group at the sixth position.
6-Methyl-5-propylpyridazin-3(2H)-one: Contains a methyl group instead of a phenyl group at the sixth position.
Uniqueness
6-Phenyl-5-propylpyridazin-3(2H)-one is unique due to the presence of both phenyl and propyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
136549-34-3 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-4-propyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-2-6-11-9-12(16)14-15-13(11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,14,16) |
InChI Key |
SZXZOFDPRBSZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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